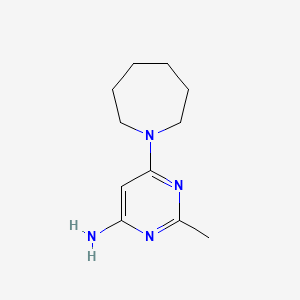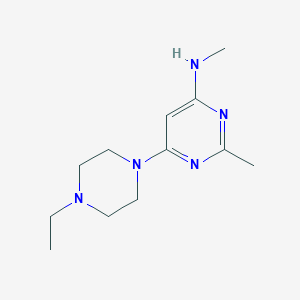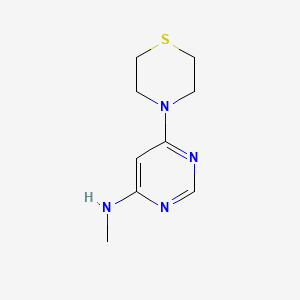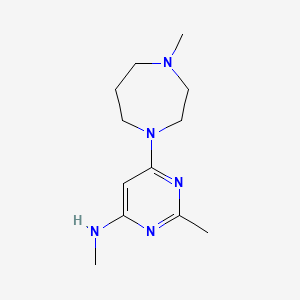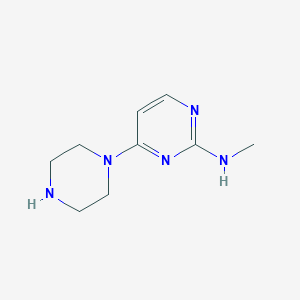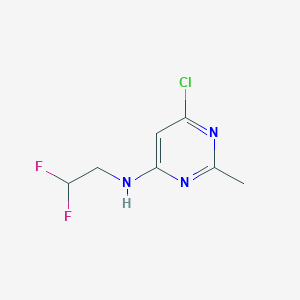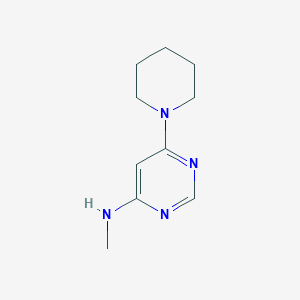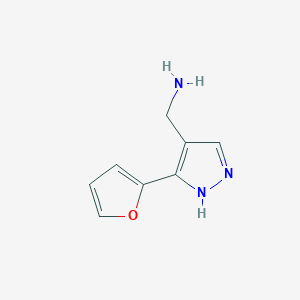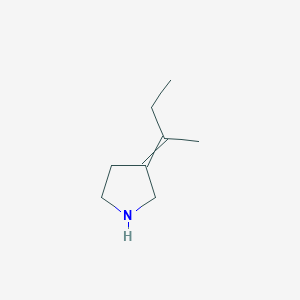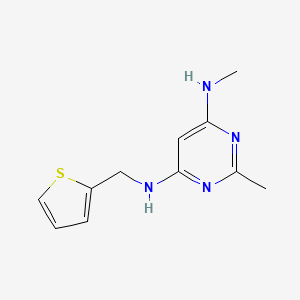![molecular formula C10H9ClN4O2 B1493152 5-(6-氯嘧啶-4-基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 1994003-05-2](/img/structure/B1493152.png)
5-(6-氯嘧啶-4-基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (also known as 5-chloropyrimidin-4-yl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione or 5-Cl-THPP-1,3) is a novel heterocyclic compound that has been studied for its potential therapeutic applications. It is a member of the pyrrolo[3,4-c]pyrrole family of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. This compound has been studied extensively in the laboratory and is being evaluated for its potential use in the clinical setting.
科学研究应用
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
Pyrrolo[1,2-a]pyrimidines are synthesized using NH-pyrroles. These compounds exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties, which could be useful in developing new optical materials or sensors .
Regioselective Synthesis of New Pyrimidine Derivatives
Pyrimidines are used in regioselective synthesis, where specific atoms or groups are introduced at predetermined locations on the molecule. This has implications for creating molecules with desired properties for pharmaceuticals or materials science .
Amination of Dichloropyrimidines
The amination process involving dichloropyrimidines with polyamines can lead to the formation of N,N′-bis(6-chloropyrimidin-4-yl) derivatives. These derivatives could have potential applications in creating new compounds for drug development or chemical synthesis .
作用机制
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, or cell division, and are essential for maintaining the genetic stability of a cell.
Mode of Action
The compound acts as a potent inhibitor of Aurora kinases . It binds to the active site of these kinases, preventing them from carrying out their normal function. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that rely heavily on these kinases for survival and proliferation.
Pharmacokinetics
The compound has been described as having favorable chemico-physical and pharmacokinetic properties . This suggests that it may have good bioavailability, meaning it can be effectively absorbed and utilized by the body.
Result of Action
The result of the compound’s action is a potent antitumor effect. By inhibiting Aurora kinases, it can induce cell cycle arrest and cell death in cancer cells . This makes it a promising candidate for the development of new anticancer therapies.
属性
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-1-8(13-4-12-7)15-2-5-6(3-15)10(17)14-9(5)16/h1,4-6H,2-3H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTRTPIJVDUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC(=NC=N3)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



